trans-3-(3-Methoxyphenyl)cyclobutanamine
Description
trans-3-(3-Methoxyphenyl)cyclobutanamine is a cyclobutane derivative featuring a 3-methoxyphenyl substituent at the 3-position of the cyclobutane ring and an amine group. Key identifiers include:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10H,5-6,12H2,1H3 |
InChI Key |
QTNLQBOTFHWSGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Methoxyphenyl)cyclobutanamine typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.
Methoxyphenyl Addition: The methoxyphenyl group is introduced via a Grignard reaction or similar organometallic coupling reaction.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-3-(3-Methoxyphenyl)cyclobutanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products:
Oxidation Products: Ketones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: Trans-3-(3-Methoxyphenyl)cyclobutanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(3-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Substituted Phenylcyclobutanamines
Cyclobutanamines with halogenated or substituted phenyl groups serve as critical analogs. Key examples include:
Key Observations :
Cyclohexene and Heterocyclic Analogs
Compounds with larger rings or heteroatoms provide contrast in rigidity and bioactivity:
Biological Activity
trans-3-(3-Methoxyphenyl)cyclobutanamine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a 3-methoxyphenyl group, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 189.26 g/mol. The specific stereochemistry of the compound influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate biochemical pathways, influencing cellular functions through binding affinity to target proteins. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:
- Receptors : Possible modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of specific kinases or phosphatases involved in cell signaling.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Antitumor Activity :
A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Neuroprotection :
In vitro experiments showed that the compound could protect cultured neurons from oxidative stress-induced damage. This effect was associated with the upregulation of antioxidant enzymes, suggesting a potential therapeutic application in neurodegenerative diseases. -
Kinase Inhibition :
Preliminary screening indicated that this compound may inhibit specific kinases involved in cancer signaling pathways, such as PI3K and AKT, which are crucial for cell survival and proliferation.
Research Findings
Recent research highlights the significance of structural modifications in enhancing the biological activity of cyclobutane derivatives. For instance, variations in substituents on the cyclobutane ring can lead to improved binding affinities and selectivity for target proteins.
Table: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| This compound | Moderate | Initial findings suggest potential for further optimization. |
| trans-3-(4-Methoxyphenyl)cyclobutanamine | High | Enhanced binding affinity observed in receptor assays. |
| trans-3-(p-Tolyloxy)cyclobutanamine | Low | Limited activity compared to methoxy-substituted variants. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
